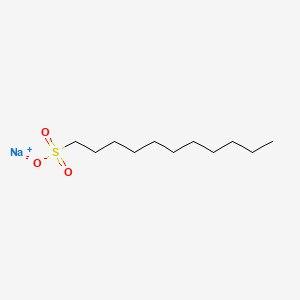

Sodium 1-undecanesulfonate

Vue d'ensemble

Description

Sodium 1-undecanesulfonate is an organic compound with the chemical formula C11H23SO3Na . It is commonly used as a surfactant due to its excellent surface-active properties. This compound appears as a white crystalline powder or granules and is soluble in water and polar organic solvents such as alcohols and ethers .

Méthodes De Préparation

There are two primary synthetic routes for preparing sodium 1-undecanesulfonate:

-

Alkyl Bromination

Step 1: Undecane is reacted with bromine to obtain 1-bromoundecane.

Step 2: 1-bromoundecane is then reacted with sulfuric acid to generate undecyl sulfonic acid.

Step 3: Finally, undecyl sulfonic acid is reacted with sodium hydroxide to produce this compound.

-

Sulfonation Reaction

Step 1: Undecane is reacted with sulfur trioxide to generate undecyl sulfonic acid.

Step 2: Undecyl sulfonic acid is then reacted with sodium hydroxide to obtain this compound.

Analyse Des Réactions Chimiques

Purification and Isolation

Post-synthesis, the reaction mixture undergoes evaporation to remove water, unreacted alkene, and solvents. Key methods include:

This step isolates sodium 1-undecanesulfonate as a dry solid, critical for its stability in subsequent applications.

Redox Chemistry with Carbon Nanomaterials

This compound (SUS) facilitates redox reactions in single-walled carbon nanotubes (SWCNTs), as demonstrated by optical absorption spectroscopy and molecular dynamics (MD) simulations :

Key Findings:

-

Surfactant Assembly : SUS forms sparse monolayers on SWCNTs, exposing regions for charge transfer.

-

Electrochemical Activity : Enables oxidation/reduction of SWCNTs, unlike sodium dodecylbenzenesulfonate (SDBS), which forms dense, inhibitory coatings .

-

Electrostatic Interactions : Positively charged SWCNTs attract more SUS molecules, enhancing colloidal stability and reaction kinetics .

Table 2: Surfactant Behavior in SWCNT Redox Systems

| Surfactant | Layer Density | Redox Activity | SWCNT Colloidal Stability |

|---|---|---|---|

| SUS | Sparse | High | Chirality-dependent |

| SDBS | Dense | None | Uniform |

Mechanism of Charge Transfer

MD simulations reveal:

-

SUS molecules orient with sulfonate groups toward water, creating a semi-permeable interface.

-

Oxidized SWCNTs (+ charge) attract sulfonate anions, increasing surfactant density and stabilizing intermediates .

-

This mechanism underpins SUS’s role in chirality-selective SWCNT dispersion and reactivity .

Stability and Degradation

Applications De Recherche Scientifique

Chemical Properties and Preparation

Sodium 1-undecanesulfonate appears as a white crystalline powder, soluble in water and polar organic solvents. It can be synthesized through two primary methods:

-

Alkyl Bromination :

- Step 1 : Reaction of undecane with bromine to form 1-bromoundecane.

- Step 2 : Conversion of 1-bromoundecane with sulfuric acid to produce undecyl sulfonic acid.

- Step 3 : Treatment of undecyl sulfonic acid with sodium hydroxide yields this compound.

-

Sulfonation Reaction :

- Step 1 : Sulfur trioxide reacts with undecane to create undecyl sulfonic acid.

- Step 2 : Sodium hydroxide is then used to convert undecyl sulfonic acid into this compound.

Chemistry

This compound is primarily employed as a reagent in ion-pair chromatography. It facilitates the separation of various ions by forming ion pairs, which enhances the resolution of chromatographic techniques. This application is crucial for analyzing complex mixtures in chemical research .

Biology

In biological studies, this compound acts as a surfactant that aids in the solubilization of proteins and other biomolecules. Its ability to modify the solubility of proteins makes it valuable for protein purification and characterization processes .

Case Study : A study demonstrated that this compound significantly improved the solubility of membrane proteins, allowing for better extraction and analysis in biochemical assays .

Medicine

This compound serves as a catalyst in pharmaceutical research, particularly in synthesizing various medicinal compounds. Its surfactant properties enhance reaction conditions, improving yields and selectivity in chemical reactions .

Case Study : Research indicated that this compound could facilitate the synthesis of anti-HIV compounds by enhancing the solubility of hydrophobic reactants, thereby increasing reaction efficiency .

Materials Science

This compound influences the redox activity of single-walled carbon nanotubes (SWCNTs). It forms a sparse layer around SWCNTs, allowing charge-transfer reactions that are essential for applications in energy storage and conversion technologies .

| Application Area | Description | Case Studies |

|---|---|---|

| Chemistry | Reagent for ion-pair chromatography | Enhances resolution in complex mixtures |

| Biology | Surfactant for protein solubilization | Improved extraction of membrane proteins |

| Medicine | Catalyst in pharmaceutical synthesis | Facilitates synthesis of anti-HIV compounds |

| Materials Science | Modulates redox activity in SWCNTs | Influences charge transfer reactions |

Biochemical Mechanism

This compound interacts with biomolecules by forming ion pairs that alter their behavior during chromatographic processes. This interaction can affect cellular functions such as signaling pathways and gene expression by modifying the ionic environment within cells .

Safety Considerations

While this compound is generally regarded as safe when handled properly, it is advisable to avoid dust formation and inhalation of vapors. Storage should be conducted under well-ventilated conditions away from oxidizing agents .

Mécanisme D'action

The mechanism of action of sodium 1-undecanesulfonate primarily involves its surface-active properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. This property makes it effective in applications such as detergents and emulsifiers. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous environments .

Comparaison Avec Des Composés Similaires

Sodium 1-undecanesulfonate can be compared with other similar compounds such as:

Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS has a longer carbon chain, making it more hydrophobic.

Sodium octanesulfonate: This compound has a shorter carbon chain, resulting in different solubility and surface-active properties.

Sodium decanesulfonate: Similar to this compound but with a slightly shorter carbon chain, affecting its surfactant properties.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Activité Biologique

Sodium 1-undecanesulfonate (SUS) is an anionic surfactant that has garnered attention in various biological and chemical studies due to its unique properties and potential applications. This article explores the biological activity of SUS, focusing on its interactions at the cellular level, its role in surfactant chemistry, and implications for biomedical applications.

This compound has the chemical formula and a molecular weight of approximately 258.36 g/mol. It is characterized by a long hydrophobic tail (undecane) and a sulfonate group that imparts its surfactant properties. The structure facilitates interactions with biological membranes, making it relevant in studies of cell membrane penetration and nanoparticle delivery systems.

1. Cell Membrane Interaction

SUS has been shown to penetrate cell membranes without causing significant disruption, which is critical for drug delivery systems. Research indicates that nanoparticles coated with SUS can be internalized by dendritic cells, leading to punctate fluorescence patterns indicative of endosomal uptake. This suggests that SUS-modified nanoparticles can effectively deliver therapeutic agents inside cells while minimizing cytotoxic effects .

2. Surfactant Chemistry and Redox Activity

This compound plays a significant role in the redox chemistry of single-walled carbon nanotubes (SWCNTs). Studies have demonstrated that SUS allows charge-transfer reactions to occur due to its sparse layer formation on SWCNTs, enhancing their colloidal stability and redox activity compared to other surfactants like sodium dodecylbenzenesulfonate (SDBS) . This property is essential for applications in nanotechnology and materials science.

Case Study 1: Nanoparticle Delivery Systems

A study investigated the use of SUS-coated nanoparticles for delivering fluorescent dyes into dendritic cells. The results showed that nanoparticles with an ordered surface ligand layer could access the cytosol under conditions where traditional endocytosis pathways were inhibited. This highlights the potential of SUS in enhancing the efficacy of nanoparticle-based drug delivery systems .

Case Study 2: Surfactant Effects on SWCNTs

In another study focusing on SWCNTs dispersed in aqueous solutions, researchers found that the presence of SUS facilitated redox reactions, which were suppressed when using SDBS. This finding underscores the importance of selecting appropriate surfactants for optimizing the performance of nanomaterials in various applications, including energy storage and environmental remediation .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₃NaO₃S |

| Molecular Weight | 258.36 g/mol |

| Melting Point | >300°C |

| Solubility | Water-soluble |

| Purity | ≥98% |

Propriétés

IUPAC Name |

sodium;undecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMQUCVJHLWQHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635654 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5838-34-6 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Undecanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 1-undecanesulfonate interact with Single-Walled Carbon Nanotubes (SWCNTs) and influence their redox activity?

A1: this compound (SUS), similar to Sodium dodecyl sulfate (SDS), forms a sparse, primarily single layer around SWCNTs. [] This interaction differs from Sodium dodecylbenzenesulfonate (SDBS), which creates a dense coating on SWCNTs. This difference in coating behavior significantly impacts the redox activity of SWCNTs. The sparse SUS layer allows for charge-transfer reactions, enabling redox chemistry. In contrast, the dense SDBS layer acts as a barrier, hindering charge transfer and suppressing redox reactions. [] Molecular dynamics simulations support these observations, showcasing the distinct assembly patterns of these surfactants around SWCNTs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.